Corticrocin

Vue d'ensemble

Description

Corticrocin belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms . It is synthesized by mycelia of Piloderma croceum .

Synthesis Analysis

Corticrocin is synthesized by mycelia of Piloderma croceum in contrast to mycorradicin, which is deposited into the vacuoles of maize root cells upon colonization with arbuscular mycorrhizal fungi . More details about the synthesis of Corticrocin can be found in the paper titled "Chemical and Biological Characterization of Corticrocin, a Yellow Pigment Formed by the Ectomycorrhizal Fungus Piloderma croceum" .Molecular Structure Analysis

Corticrocin is formed only when P. croceum is grown in darkness. This indicates that the compound is unlikely of a carotenoid origin which also follows from the chemical structure . The all-E- geometry of the polyunsaturated chain is confirmed by comparing the spectral and chromatographic properties of the natural product with a synthetic reference .Physical And Chemical Properties Analysis

Corticrocin is deposited at the surface of the fungal hyphae . The physical and chemical properties of Corticrocin, such as its solubility, melting point, boiling point, etc., are not well documented in the literature.Applications De Recherche Scientifique

1. Corticosteroid Action on the Brain

Research from 1964 to 1976 led to the discovery of nuclear corticosterone receptors in the limbic brain. These receptors control neuronal circuits underlying hypothalamic-pituitary-adrenal activity and behavioral adaptation, forming the basis of today's understanding of corticosteroid action on the brain (de Kloet, 2000).

2. Regulation of Endocrine, Behavioral, and Autonomic Responses

Corticotropin-releasing factor (CRF) and its receptor subtypes regulate endocrine, behavioral, and autonomic responses to stress, fear, and anxiety. Studies on ovine CRF (oCRF) have shown its significant role in these responses (Borelli & Brandão, 2008).

3. Impact on Anxiety and Depression

Research on cortagine, a specific agonist of corticotropin-releasing factor receptor subtype 1, demonstrated its anxiogenic properties and antidepressive effects in mouse models. This provides insights into the potential therapeutic applications in treating anxiety and depression (Tezval et al., 2004).

4. Understanding Glucocorticoid Actions

A comprehensive guide to the hypothalamic-pituitary-adrenal (HPA) axis research emphasizes the importance of understanding the actions of glucocorticoid hormones (cortisol and corticosterone - CORT), which are vital in optimizing performance according to circadian, environmental, and physiological demands (Spencer & Deak, 2017).

5. Role in Social Science Research

Cortisol, a neuroendocrine hormone, has been increasingly incorporated into social psychological studies. Its secretion can inform aspects of acute and chronic stress exposure and relationships with health, making it a valuable tool for understanding social factors that mediate perceptions of threat (Smyth et al., 2013).

6. Influence on the Thyroidal Axis

In vitro studies have shown that ovine corticotropin-releasing hormone (oCRH) increases thyrotropin (TSH) secretion, indicating important interactions between the adrenal and thyroidal axis, which are relevant throughout the life cycle of chickens (Geris et al., 2003).

7. Structural Analysis for Drug Design

The structural analysis of the corticotropin-releasing factor receptor type 1 offers detailed insights into receptor architecture. This is crucial for the design of new small-molecule drugs for diseases related to brain and metabolism (Hollenstein et al., 2013).

8. Role in Depression and Neurodegeneration

Corticotropin-releasing hormone (CRH) plays a central role in the stress response and is implicated in major depression and neurodegeneration. Its involvement in various hypothalamic peptidergic systems offers insights into the symptoms of major depression (Swaab et al., 2005).

9. CRF Antagonists for Treatment of Diseases

CRF antagonists are being researched for the treatment of anxiety, depression, substance abuse, and other stress-related disorders. Recent advancements in developing potent CRF antagonists highlight their potential as therapeutic drugs (Gilligan & Li, 2004).

10. Effects on Fear Conditioning

Cortisol's influence on fear conditioning in humans, particularly its differing effects on the prefrontal cortex in males and females, provides valuable insights into the stress hormone's role in associative learning and memory (Stark et al., 2006).

11. Biomarker for Chronic Stress in Fish

Research on common carp demonstrated that cortisol in fish scales is a biomarker for chronic stress. This finding is crucial for assessing chronic stress in various settings, including wildlife and aquaculture (Aerts et al., 2015).

Propriétés

IUPAC Name |

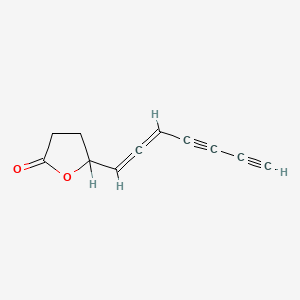

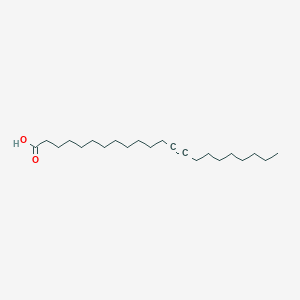

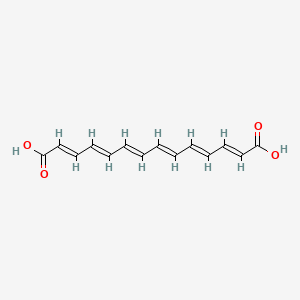

(2E,4E,6E,8E,10E,12E)-tetradeca-2,4,6,8,10,12-hexaenedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17)18/h1-12H,(H,15,16)(H,17,18)/b3-1+,4-2+,7-5+,8-6+,11-9+,12-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPBPRNNNVMUEY-CZBFJCMTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC=CC=CC(=O)O)C=CC=CC=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C=C/C=C/C(=O)O)\C=C\C=C\C=C\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Corticrocin | |

CAS RN |

505-53-3 | |

| Record name | (2E,4E,6E,8E,10E,12E)-2,4,6,8,10,12-Tetradecahexaenedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corticrocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CORTICROCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBK1TSG361 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.